molecular formula C9H12N2O2 B13518431 methyl1-cyclobutyl-1H-pyrazole-5-carboxylate

methyl1-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B13518431
M. Wt: 180.20 g/mol
InChI Key: VSCVSJBJYJNTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a cyclobutyl substituent at the N1 position and a methyl ester group at the C5 position. Pyrazole derivatives are widely studied for their structural versatility and pharmacological relevance, including applications as kinase inhibitors, anti-inflammatory agents, and intermediates in organic synthesis .

Key properties inferred from structurally related compounds (e.g., 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid) include:

  • Molecular formula: C10H14N2O2 (assuming esterification of the carboxylic acid counterpart) .
  • Predicted physicochemical properties: Density ~1.33 g/cm³, boiling point ~365°C, and pKa ~3.68, suggesting moderate solubility in polar solvents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-cyclobutylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-10-11(8)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

VSCVSJBJYJNTTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN1C2CCC2

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Hydrazines with β-Ketoesters

Method Overview:

This classical approach involves condensing a cyclobutyl-substituted hydrazine derivative with methyl acetoacetate or similar β-ketoesters to form the pyrazole ring.

Step-by-step process:

  • Step 1: Synthesis of cyclobutyl hydrazine derivative
    Cyclobutyl hydrazine can be prepared via reduction of cyclobutyl diazonium salts or through nucleophilic substitution reactions involving cyclobutyl halides and hydrazine derivatives.

  • Step 2: Condensation with methyl acetoacetate
    The cyclobutyl hydrazine reacts with methyl acetoacetate under reflux conditions in ethanol or acetic acid, facilitating cyclization to form the pyrazole ring.

  • Step 3: Esterification and purification
    The resulting pyrazole derivative is purified via recrystallization or chromatography.

Chemical Reaction:

Cyclobutyl hydrazine + methyl acetoacetate → methyl1-cyclobutyl-1H-pyrazole-5-carboxylate

Summary of Key Reaction Parameters

Step Reagents Conditions Notes
Hydrazine derivation Cyclobutyl halides + hydrazine Reflux, polar solvents Preparation of cyclobutyl hydrazines
Pyrazole formation Hydrazine derivative + methyl acetoacetate Reflux, ethanol or acetic acid Cyclization to pyrazole ring
Esterification Methyl chloroformate or methyl iodide Base catalysis, room temperature Introduction of methyl ester at C-5

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-5-carboxylates exhibit diverse biological and chemical behaviors depending on substituents at the N1 and C3 positions. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole-5-Carboxylates

Compound Name Substituents (N1/C3) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate N1: Cyclobutyl; C3: H C10H14N2O2 194.23 Intermediate for Lp-PLA2 inhibitors; moderate lipophilicity
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate N1: 2-Bromoethyl; C3: 4-Methoxyphenyl C14H15BrN2O3 339.19 Key intermediate in synthesis of bioactive molecules; bromoethyl enhances reactivity
Ethyl 1-(1H-pyrazol-5-yl)triazole-4-carboxylate N1: Pyrazolyl; C3: Triazole C7H7N5O2 217.18 Hybrid structure with potential for dual hydrogen bonding; used in click chemistry
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate N1: Methyl; C3: Pyridinyl C11H11N3O2 217.22 Enhanced π-π stacking due to pyridinyl; explored in kinase inhibition
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid N1: Cyclobutylmethyl; C3: Methyl C10H14N2O2 194.23 Lower pKa (3.68) vs. ester derivatives; direct precursor for ester synthesis

Key Comparative Insights

Bromoethyl and methoxyphenyl groups (e.g., in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) enhance electrophilicity and aromatic interactions, respectively, making them suitable for targeted covalent binding or receptor agonism .

Hydrogen Bonding and Crystal Packing: Triazole-pyrazole hybrids (e.g., ethyl 1-(1H-pyrazol-5-yl)triazole-4-carboxylate) exhibit extended hydrogen-bonding networks, as demonstrated by graph set analysis in similar crystals . This contrasts with the cyclobutyl derivative, where the nonpolar substituent may favor hydrophobic packing.

Biological Relevance :

  • Pyridinyl-substituted derivatives (e.g., methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) show enhanced binding to kinase ATP pockets due to π-π interactions, whereas cyclobutyl derivatives are more commonly utilized as intermediates in inhibitor synthesis .

Synthetic Accessibility :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for triazole-pyrazole hybrids , whereas cyclobutyl-containing pyrazoles often require cycloaddition or alkylation strategies under controlled conditions .

Biological Activity

Methyl1-cyclobutyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, characterized by its unique cyclobutyl substitution and carboxylate functional group. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a five-membered ring structure containing two nitrogen atoms. The specific arrangement of the methyl and cyclobutyl groups contributes to its biological activity. The following table summarizes the structural characteristics of related pyrazole compounds:

Compound NameStructural FeaturesNotable Activities
This compoundCyclobutyl group, carboxylate at position 5Antimicrobial, anti-inflammatory
3-Isobutyl-1-methyl-1H-pyrazole-5-carboxylic acidIsobutyl instead of cyclobutylAntimicrobial properties
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acidCyclopentyl groupPotential anticancer activity
5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acidIsobutyl at position fiveNeuroprotective properties

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazoles have been shown to possess potent activity against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, and this compound is believed to inhibit the production of pro-inflammatory cytokines. This effect was observed in cell culture models where the compound reduced levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • In Vivo Efficacy : A study evaluated the efficacy of the compound in a murine model of inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .
  • Mechanism of Action : Interaction studies have revealed that this compound binds to specific biological targets, such as enzymes involved in inflammatory pathways. This binding alters enzyme activity, leading to decreased inflammation.
  • Comparative Analysis : When compared to other pyrazoles, this compound exhibited unique properties that may enhance its bioavailability and therapeutic index. Its structural features allow it to interact more effectively with biological targets than some structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves cyclocondensation of hydrazine derivatives with β-keto esters. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (50°C, THF/water solvent) can yield pyrazole-triazole hybrids with ~76% efficiency after purification via flash chromatography (ethyl acetate/cyclohexane gradient) . Reaction optimization, such as controlling temperature and catalyst loading (e.g., CuSO₄ at 0.2 equiv), is critical to minimizing side products and improving regioselectivity .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution techniques such as HPLC (for purity assessment), FTIR (to confirm functional groups like ester carbonyl), and NMR (for structural elucidation of the pyrazole ring and cyclobutyl substituents) are standard. X-ray crystallography, as used for analogous pyrazole-carboxylates, provides definitive structural confirmation . Mass spectrometry further validates molecular weight .

Q. What safety protocols should be followed when handling methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate?

  • Methodological Answer : Use NIOSH-approved P95 respirators for particulate protection and OV/AG/P99 respirators if volatile organic compounds are present. Wear full-body chemical-resistant suits and gloves. Ensure proper ventilation and avoid ignition sources due to potential decomposition into toxic gases (e.g., CO, NOₓ) under heat .

Advanced Research Questions

Q. How does the cyclobutyl substituent influence the compound’s reactivity compared to other alkyl or aryl groups?

  • Methodological Answer : The strained cyclobutyl ring may enhance electrophilic substitution at the pyrazole C-4 position due to steric and electronic effects. Comparative studies with methyl or phenyl analogs (e.g., Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate) show that bulky substituents like cyclobutyl can reduce metabolic degradation, improving bioavailability in pharmacological assays .

Q. Can computational modeling predict the stability and reactivity of derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations, as applied to similar pyrazole-carboxylates, can predict bond dissociation energies, charge distribution, and reaction pathways. For example, modeling the electron-withdrawing effect of the ester group helps identify nucleophilic attack sites for functionalization .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

  • Methodological Answer : Catalyst choice is pivotal. Copper(I) catalysts in Huisgen cycloadditions favor 1,4-regioselectivity for triazole formation, while palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) target halogenated positions. Solvent polarity (e.g., DMF vs. THF) and temperature further modulate selectivity .

Comparative and Mechanistic Questions

Q. How does the bioactivity of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate compare to halogenated analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that halogen substitution (e.g., Cl or Br at C-3/C-5) enhances antimicrobial activity but may reduce solubility. The cyclobutyl group’s lipophilicity could improve blood-brain barrier penetration, as seen in ethyl 5-chloro-4-formyl analogs .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control and reducing reaction times. Challenges include optimizing catalyst recycling (e.g., immobilized Cu catalysts) and minimizing by-products during ester hydrolysis or cyclobutyl ring functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.